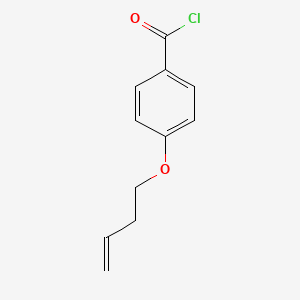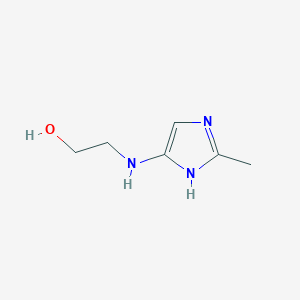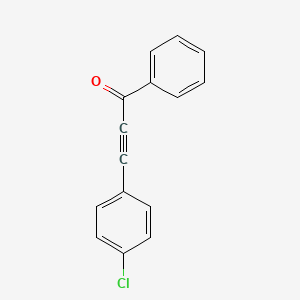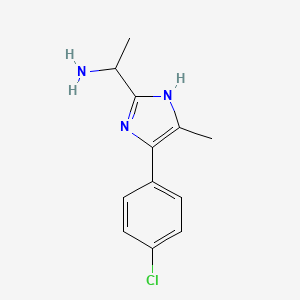
4-(But-3-en-1-yloxy)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-3-en-1-yloxy)benzoyl chloride is an organic compound with the molecular formula C11H11ClO2 It is a benzoyl chloride derivative where the benzoyl group is substituted with a but-3-en-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-en-1-yloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with but-3-en-1-ol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+But-3-en-1-ol→4-(But-3-en-1-yloxy)benzoyl chloride+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 4-(But-3-en-1-yloxy)benzoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-(But-3-en-1-yloxy)benzoic acid.
Addition Reactions: The double bond in the but-3-en-1-yloxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) in the presence of a base (e.g., triethylamine).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Addition Reactions: Electrophiles such as bromine or hydrogen halides.
Major Products:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 4-(But-3-en-1-yloxy)benzoic acid.
Addition Reactions: Halogenated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
4-(But-3-en-1-yloxy)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Utilized in the preparation of polymers and advanced materials.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Mecanismo De Acción
4-(But-3-en-1-yloxy)benzoyl chloride can be compared with other benzoyl chloride derivatives:
4-Methoxybenzoyl Chloride: Similar reactivity but with a methoxy group instead of a but-3-en-1-yloxy group.
4-Chlorobenzoyl Chloride: Contains a chlorine atom on the benzene ring, affecting its reactivity and applications.
4-Nitrobenzoyl Chloride: The nitro group significantly alters its electronic properties and reactivity.
Uniqueness: The presence of the but-3-en-1-yloxy group in this compound provides unique reactivity, particularly in addition reactions involving the double bond, which is not present in many other benzoyl chloride derivatives.
Comparación Con Compuestos Similares
- 4-Methoxybenzoyl Chloride
- 4-Chlorobenzoyl Chloride
- 4-Nitrobenzoyl Chloride
This comprehensive overview highlights the significance of 4-(But-3-en-1-yloxy)benzoyl chloride in various fields of research and its unique chemical properties
Propiedades
IUPAC Name |
4-but-3-enoxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2,4-7H,1,3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOCQKKWCQMYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)
![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)


![2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine](/img/structure/B12831240.png)
![2-Methyl-3-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12831248.png)
![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)




